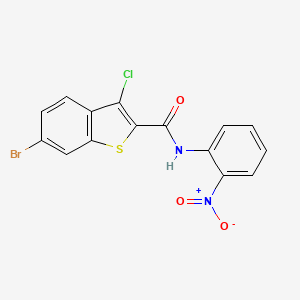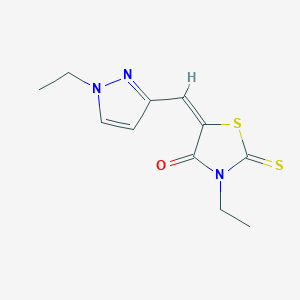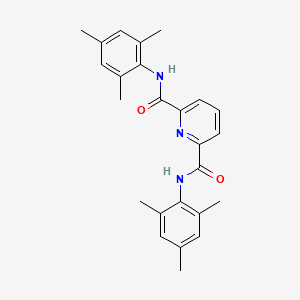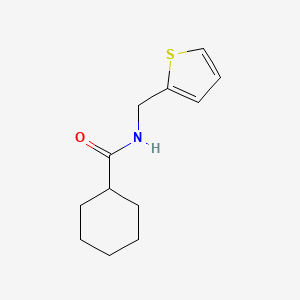
3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide is a chemical compound with the molecular formula C9H14N4O3 It features a pyrazole ring substituted with a nitro group and a propylpropanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide typically involves the reaction of 3-nitro-1H-pyrazole with N-propylpropanamide under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-Crown-6 in a solvent such as methanol. The reaction mixture is stirred at elevated temperatures (around 80°C) for an extended period (48 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(3-amino-1H-pyrazol-1-yl)-N-propylpropanamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-1H-pyrazol-1-yl)acetonitrile: Features a similar pyrazole ring with a nitro group but has an acetonitrile substituent instead of a propylpropanamide chain.
Methyl 3-nitro-4-[(Z)-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazono}methyl]benzoate: Contains a pyrazole ring with a nitro group and a benzoate substituent.
Uniqueness
3-(3-nitro-1H-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific combination of a nitro-substituted pyrazole ring and a propylpropanamide chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3-nitropyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C9H14N4O3/c1-2-5-10-9(14)4-7-12-6-3-8(11-12)13(15)16/h3,6H,2,4-5,7H2,1H3,(H,10,14) |
InChI Key |
RAZAXTDCVPPUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10973837.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B10973839.png)


![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973855.png)

![2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B10973866.png)
![3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973868.png)


![4-Cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxamide](/img/structure/B10973874.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10973883.png)
![4-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10973890.png)
